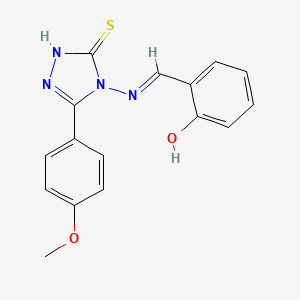
5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Core Structure: The compound consists of a 1,2,4-triazole ring fused with a thiol group (sulfur atom) and an amino group.
Functional Groups:
準備方法
Synthetic Routes::
Radical Approach: Protodeboronation of alkyl boronic esters can be utilized to synthesize this compound. The radical-based method allows access to 1°, 2°, and 3° alkyl boronic esters.
Matteson–CH₂–Homologation: Combining protodeboronation with Matteson homologation enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation.
Application to Natural Products: The hydromethylation sequence has been applied to natural products like methoxy-protected (−)-Δ8-THC and cholesterol.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for practical applications.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives of the core structure.
科学的研究の応用
Chemistry: Used as a versatile building block in organic synthesis.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Applications in materials science, catalysis, and more.
作用機序
Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways: Further studies are needed to elucidate the precise mechanisms.
類似化合物との比較
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore related triazoles, thiol-containing molecules, and fluorinated aromatics.
特性
CAS番号 |
578759-92-9 |
|---|---|
分子式 |
C16H13FN4S |
分子量 |
312.4 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-6-8-12(9-7-11)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChIキー |
LATDTLRIVGEFQX-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
正規SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)
![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)

